N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide

Kinase Inhibition Quantitative HTS Data Deficiency

This butyramide-linked pyrimidine is a blank-slate kinase inhibitor scaffold with no public SAR data. Its value lies in generating proprietary biological activity data through in-house screening—ideal for organizations seeking first-mover advantage in kinase inhibitor discovery. Commercial availability from multiple vendors ensures supply, while the absence of differential performance metrics reduces bias. Procure this specific compound for exploratory chemistry and build your own SAR narrative before competitors do.

Molecular Formula C13H21N5O2
Molecular Weight 279.344
CAS No. 1797973-94-4
Cat. No. B2842043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide
CAS1797973-94-4
Molecular FormulaC13H21N5O2
Molecular Weight279.344
Structural Identifiers
SMILESCCCC(=O)NCC(=O)NCC1=NC=CC(=N1)N(C)C
InChIInChI=1S/C13H21N5O2/c1-4-5-12(19)16-9-13(20)15-8-10-14-7-6-11(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19)
InChIKeyAXTNCZCQGIHNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide (CAS 1797973-94-4): A Pyrimidine Derivative for Kinase Research


N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide (CAS 1797973-94-4) is a synthetic pyrimidine derivative. Its structure suggests potential as a kinase inhibitor scaffold, and it is supplied by several chemical vendors for research use [1]. Despite its commercial availability, a comprehensive search of primary research papers, patents, and authoritative databases reveals a notable absence of publicly available, quantitative biological activity data for this specific compound in non-excluded sources.

Why In-Class Substitution of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide is Unvalidated


In the absence of publicly accessible, quantitative structure-activity relationship (SAR) data, the specific contribution of the 4-(dimethylamino)pyrimidin-2-yl)methyl, 2-oxoethyl linker, and butyramide substituents to the compound's potency and selectivity profile remains uncharacterized. While closely related analogs, such as N-(2-(((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide, are also commercially available , no direct comparative data exist to confirm that the target compound's specific substitution pattern offers a distinct advantage. Therefore, generic substitution is not supported by evidence, but the specific differentiation of the target compound itself is also unproven.

Quantitative Differentiation Evidence for N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide in Scientific Selection


Absence of Verifiable Quantitative Biological Activity Data for Target Compound Selection

A rigorous search of databases including BindingDB, PubChem, ChEMBL, and Google Patents for CAS 1797973-94-4 or its InChIKey (AXTNCZCQGIHNGK-UHFFFAOYSA-N) returned no validated, matching records of biological activity [1][2]. This absence of data is the primary evidence for differentiation, indicating that the compound has no proven advantage over any analog for which data does exist. No quantitative comparison can be performed.

Kinase Inhibition Quantitative HTS Data Deficiency

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide: Constrained Application Scenarios Based on Current Evidence


Exploratory Medicinal Chemistry with Undefined SAR

The compound's core pyrimidine scaffold is a common motif in kinase inhibitor research [1]. Its use is confined to exploratory chemistry where the goal is to generate novel SAR data by synthesizing and testing the compound in a desired assay, as no guiding data exists for hypothesis-driven procurement. This scenario stems directly from the evidence of data absence outlined in Section 3.

Inclusion as a Negative Control or Chemical Probe in Profiling Panels

If the compound is later found to be inactive against a panel of targets, it could serve as a negative control or a selectivity probe to map the binding requirements of the 4-(dimethylamino)pyrimidine motif. This speculative application is a direct consequence of the lack of known activity, making it a blank slate for investigation.

Sourcing for In-House Kinase Panel Screening

An organization with a proprietary kinase screening panel could procure this compound for broad profiling [1]. The decision would be based on the commercial availability of the specific chemical entity rather than on any published, differential performance metrics. The value lies in generating primary, proprietary data that does not currently exist in the public domain.

Quote Request

Request a Quote for N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.